molecular formula C25H30N6 B11200326 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11200326
M. Wt: 414.5 g/mol
InChI Key: UNXSITCVBDIWPJ-UHFFFAOYSA-N
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Description

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features an indole moiety, a tetrazole ring, and a cyclohexane amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, including the formation of the indole and tetrazole rings, followed by their coupling with the cyclohexane amine group. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of an indole moiety, a tetrazole ring, and a cyclohexane amine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N6

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C25H30N6/c1-18-10-4-7-13-23(18)31-24(28-29-30-31)25(15-8-3-9-16-25)26-17-14-20-19(2)27-22-12-6-5-11-21(20)22/h4-7,10-13,26-27H,3,8-9,14-17H2,1-2H3

InChI Key

UNXSITCVBDIWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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